

An In-depth Technical Guide to the Synthesis

and Characterization of Avanafil Dibesylate

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Compound of Interest		
Compound Name:	Avanafil dibesylate	
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Abstract

Avanafil, a potent and highly selective phosphodiesterase type 5 (PDE5) inhibitor, is a second-generation therapeutic agent for the treatment of erectile dysfunction.[1] Its rapid onset of action and favorable side-effect profile distinguish it from other drugs in its class.[2] This technical guide provides a comprehensive overview of the synthesis of Avanafil and a proposed methodology for the preparation of its dibesylate salt. Furthermore, it details the extensive characterization of Avanafil through various analytical techniques and outlines the established protocols for these methods. This document is intended to serve as a valuable resource for researchers and professionals engaged in the development and analysis of Avanafil and its derivatives.

Synthesis of Avanafil

The synthesis of Avanafil can be accomplished through several reported routes. A common and effective method involves a multi-step process starting from readily available precursors.

Synthetic Workflow

The synthesis commences with the reaction of 4-chloro-2-(methylthio)pyrimidine-5-carboxylic acid with (3-chloro-4-methoxyphenyl)methanamine to yield an intermediate, which is subsequently oxidized. The resulting sulfonyl intermediate then undergoes nucleophilic



substitution with (S)-pyrrolidin-2-ylmethanol. The final step involves an amidation reaction to furnish Avanafil.

Caption: Synthetic workflow for Avanafil.

Experimental Protocol for Avanafil Synthesis

A detailed experimental protocol for the synthesis of Avanafil, adapted from published literature, is provided below.

Step 1: Synthesis of 4-((3-chloro-4-methoxybenzyl)amino)-2-(methylthio)pyrimidine-5-carboxylate

To a solution of ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate in a suitable organic solvent such as dichloromethane, (3-chloro-4-methoxyphenyl)methanamine and a base like triethylamine are added. The reaction mixture is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC). The product is then isolated and purified.

Step 2: Synthesis of 4-((3-chloro-4-methoxybenzyl)amino)-2-(methylsulfonyl)pyrimidine-5-carboxylate

The product from Step 1 is dissolved in a chlorinated solvent, and an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) is added portion-wise at a controlled temperature. The reaction is monitored by TLC. Upon completion, the reaction mixture is worked up to isolate the sulfone intermediate.

Step 3: Synthesis of (S)-4-((3-chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)pyrimidine-5-carboxylate

The sulfone intermediate is reacted with (S)-pyrrolidin-2-ylmethanol in a suitable solvent. The reaction is typically carried out at an elevated temperature. After the reaction is complete, the product is isolated and purified.

Step 4: Synthesis of (S)-4-((3-chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)pyrimidine-5-carboxylic acid

The ester from the previous step is hydrolyzed using a base, such as sodium hydroxide, in a mixture of water and an organic solvent like methanol or ethanol. The reaction mixture is



heated to facilitate the hydrolysis. After completion, the reaction is acidified to precipitate the carboxylic acid, which is then filtered and dried.

Step 5: Synthesis of Avanafil

The carboxylic acid intermediate is coupled with 2-(aminomethyl)pyrimidine using a peptide coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of 1-hydroxybenzotriazole (HOBT) in an anhydrous aprotic solvent like dimethylformamide (DMF). The reaction is stirred at room temperature until completion. The final product, Avanafil, is then isolated and purified by recrystallization or chromatography.

Proposed Synthesis of Avanafil Dibesylate

While specific literature detailing the synthesis of **Avanafil dibesylate** is not readily available, a standard acid-base reaction can be proposed for its formation. Avanafil has multiple basic nitrogen atoms that can be protonated by benzenesulfonic acid. The formation of a dibesylate salt suggests that two of these sites are protonated.

Proposed Synthetic Protocol

Avanafil free base is dissolved in a suitable organic solvent, such as ethanol or isopropanol. To this solution, two molar equivalents of benzenesulfonic acid, dissolved in the same solvent, are added dropwise with stirring. The salt is expected to precipitate out of the solution. The mixture may be stirred for a period at room temperature or gently heated to ensure complete reaction. The resulting solid, **Avanafil dibesylate**, is then collected by filtration, washed with a small amount of the cold solvent, and dried under vacuum.

Characterization of Avanafil

A comprehensive characterization of Avanafil is crucial for confirming its identity, purity, and quality. The following analytical techniques are commonly employed.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are powerful techniques for assessing the purity of Avanafil and for the quantitative analysis of the drug in pharmaceutical formulations.[3][4]



Parameter	HPLC Method 1	HPLC Method 2	UPLC Method
Column	Inertsil ODS C18 (4.6×250mm, 5μm)	Cosmosil C18 (150 x 4.6mm, 5μm)	Waters ACQUITY HSS C18 (50 x 2.1 mm, 1.8 μm)[2]
Mobile Phase	Methanol: 0.1% OPA (75:25 v/v)[3]	Methanol: Water (65:35 v/v)[4]	A: 20 mM ammonium formate (pH 5.0); B: Acetonitrile[2]
Flow Rate	1 mL/min[3]	0.7 mL/min[4]	0.3 mL/min[2]
Detection (UV)	246 nm[3]	246 nm[4]	239 nm[2]
Retention Time	3.14 min[3]	Not specified	5.44 min[2]

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight of Avanafil and to elucidate the structure of its metabolites and degradation products.[4]

Technique	Ionization Mode	Mass Analyzer	Key Findings
LC-MS/MS	Electrospray Ionization (ESI+)	Triple Quadrupole	Molecular ion peak [M+H] ⁺ at m/z 484.2. [5]
High-Resolution MS	ESI+	Time-of-Flight (TOF) or Orbitrap	Provides accurate mass measurement for elemental composition confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of Avanafil and its related substances.



Nucleus	Solvent	Key Chemical Shifts (δ, ppm)
¹ H NMR	DMSO-d ₆	Signals corresponding to aromatic protons, methylene groups, and the pyrrolidine ring protons are observed.[2]
¹³ C NMR	DMSO-d ₆	Resonances for all 23 carbon atoms are identified, confirming the carbon skeleton of the molecule.[2]

Physicochemical Properties

Property	- Value	Reference
Molecular Formula	C23H26CIN7O3	[4]
Molecular Weight	483.95 g/mol	[4]
Melting Point	159-160 °C (for an impurity, not Avanafil itself)	[2]
Solubility	Practically insoluble in water, soluble in 0.1 M HCI.[4]	[4]
pKa (Strongest Basic)	5.55	

Mechanism of Action: PDE5 Inhibition

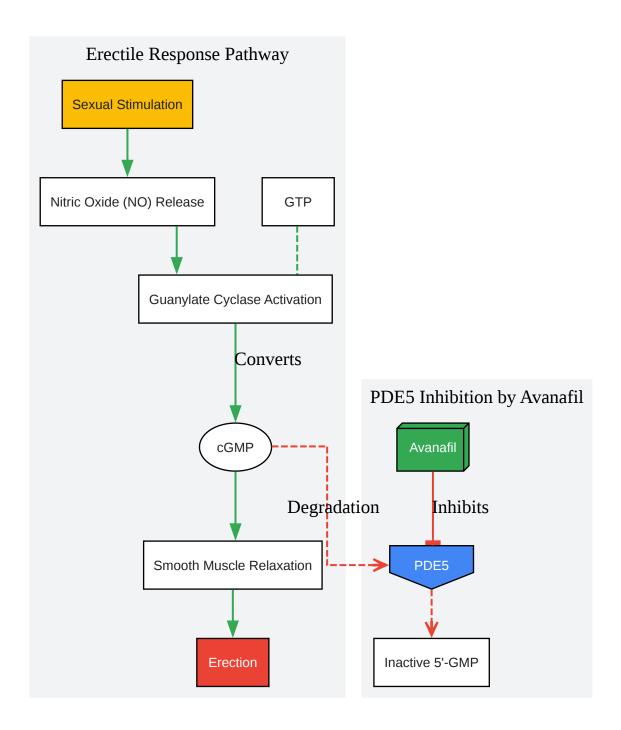
Avanafil exerts its therapeutic effect by selectively inhibiting phosphodiesterase type 5 (PDE5), an enzyme predominantly found in the corpus cavernosum of the penis.

Signaling Pathway

Sexual stimulation triggers the release of nitric oxide (NO) from nerve endings and endothelial cells in the penis. NO activates guanylate cyclase, which in turn increases the levels of cyclic guanosine monophosphate (cGMP). cGMP acts as a second messenger, leading to the relaxation of smooth muscle in the corpus cavernosum and increased blood flow, resulting in



an erection. PDE5 is responsible for the degradation of cGMP. By inhibiting PDE5, Avanafil prevents the breakdown of cGMP, thereby prolonging its action and enhancing the erectile response to sexual stimulation.



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Caption: Avanafil's mechanism of action via PDE5 inhibition.



Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of Avanafil, a key pharmaceutical agent for the treatment of erectile dysfunction. While a specific protocol for the synthesis of **Avanafil dibesylate** is not publicly documented, a proposed method based on established chemical principles has been presented. The comprehensive analytical data and experimental protocols for Avanafil serve as a robust foundation for researchers and drug development professionals. Further investigation into the synthesis and characterization of its various salt forms, including the dibesylate, is warranted to fully explore their physicochemical and pharmacokinetic properties.

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